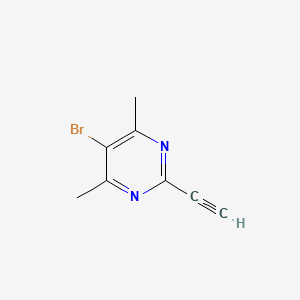
5-Bromo-2-ethynyl-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethynyl-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C8H7BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and ethynyl groups in its structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine typically involves the bromination of 2-ethynyl-4,6-dimethylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethynyl-4,6-dimethylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and copper(I) iodide are commonly used in Sonogashira coupling reactions. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-ethynyl-4,6-dimethylpyrimidine derivatives, while coupling reactions can produce various aryl or vinyl-substituted pyrimidines.
Scientific Research Applications
5-Bromo-2-ethynyl-4,6-dimethylpyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromine and ethynyl groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyrimidine: This compound is similar in structure but contains an amino group instead of an ethynyl group.
5-Bromo-2,4-dimethylpyrimidine: This compound lacks the ethynyl group and has a different substitution pattern on the pyrimidine ring.
Uniqueness
The presence of both bromine and ethynyl groups in 5-Bromo-2-ethynyl-4,6-dimethylpyrimidine makes it unique compared to other similar compounds. These functional groups provide distinct reactivity and enable the compound to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and various scientific research applications.
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
5-bromo-2-ethynyl-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H7BrN2/c1-4-7-10-5(2)8(9)6(3)11-7/h1H,2-3H3 |
InChI Key |
IQCSFJVEGBMQNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C#C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



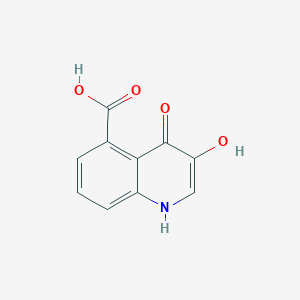

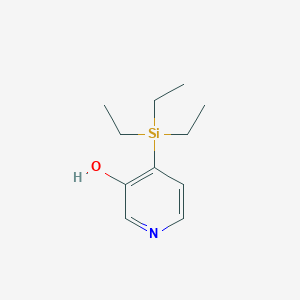
![Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B11894214.png)
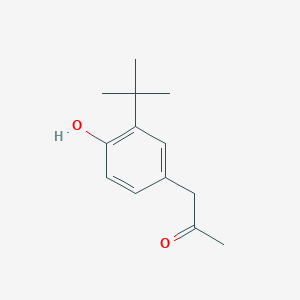


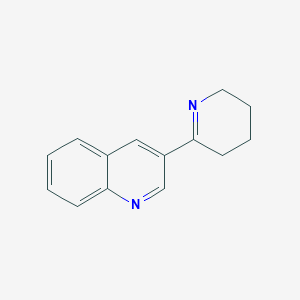
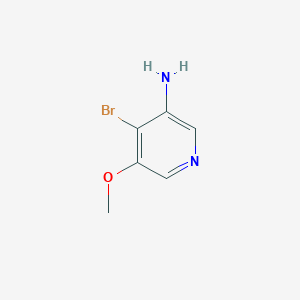
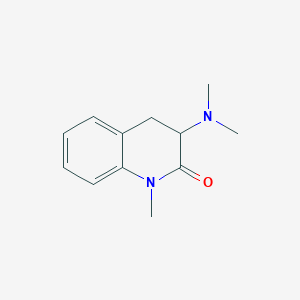

![6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11894249.png)

